This compound falls under the category of heterocyclic compounds, specifically thiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its classification as an amine further highlights its potential reactivity in various chemical processes.
The synthesis of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride generally involves the reaction between 2-isopropylthiazole and N-methylmethanamine in the presence of hydrochloric acid. The synthesis can be summarized as follows:
The molecular structure of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride features a thiazole ring substituted with an isopropyl group and a methylamino group.
InChI=1S/C8H14N2S.2ClH/c1-6(2)8-10-7(4-9-3)5-11-8;;/h5-6,9H,4H2,1-3H3;2*1H
Cl.Cl.CNCc1csc(n1)C(C)C
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides or acyl chlorides | Base-catalyzed conditions |
The mechanism of action of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
The thiazole moiety may interact with specific enzyme active sites or receptors, potentially leading to inhibition or modulation of biological pathways. This interaction can influence metabolic processes or signal transduction pathways, making it relevant in pharmacological contexts.
The scientific applications of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: